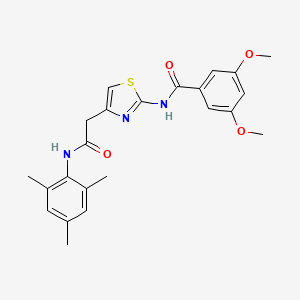

N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thiazole, a heterocyclic compound that has been studied for its various medicinal properties . Thiazole derivatives have been synthesized and studied for their antimicrobial and anticancer activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar thiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Molecular Structure Analysis

The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar thiazole derivatives have been confirmed by their physicochemical properties and spectroanalytical data .

Wissenschaftliche Forschungsanwendungen

Antitumor Agents

- N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide and its derivatives are being researched as potential hypoxia-selective antitumor agents. These compounds are of interest due to their selective toxicity for hypoxic cells, a common feature of tumor microenvironments (Palmer et al., 1996).

Antimicrobial and Antifungal Agents

- A study synthesizing novel thiazole derivatives incorporating this compound showed potential antimicrobial activities. This suggests potential applications in treating bacterial and fungal infections (Khidre & Radini, 2021).

Corrosion Inhibition

- Research on benzothiazole derivatives, related to this compound, demonstrated their effectiveness as corrosion inhibitors for carbon steel. This application is important in industrial settings to protect metals from corrosion (Hu et al., 2016).

Anticancer Evaluation

- Thiazolidin-4-one derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticancer properties. These derivatives showed significant activity against specific cancer cell lines, indicating potential for future cancer therapies (Deep et al., 2016).

Chemical Characterization and Theoretical Studies

- Detailed synthesis, spectroscopic, and structural characterizations of related compounds have been conducted. These studies are essential for understanding the chemical properties and potential applications of such compounds (Arslan et al., 2015).

Antiviral Activity

- Studies have been conducted on derivatives for potential antiviral activities. For example, certain compounds were synthesized and tested for their effectiveness against Tobacco mosaic virus, showcasing potential applications in combating viral infections (Luo et al., 2012).

Neurotropic and Psychotropic Agents

- Research into related compounds has suggested their potential as neuroleptics, indicating applications in the treatment of neurological and psychiatric disorders (Ueda et al., 1978).

Radioligand Development for PET Imaging

- Novel compounds have been synthesized and evaluated as radioligands for positron emission tomography (PET) imaging. This application is significant in medical imaging and diagnostics, particularly in brain studies (Fujinaga et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-13-6-14(2)21(15(3)7-13)25-20(27)10-17-12-31-23(24-17)26-22(28)16-8-18(29-4)11-19(9-16)30-5/h6-9,11-12H,10H2,1-5H3,(H,25,27)(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANLQWPLELIVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-Oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]prop-2-enamide](/img/structure/B2969372.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)

![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)

![N-(4-Propan-2-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2969377.png)

![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)

![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)